molecular formula C14H15NO2 B13512272 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol

Cat. No.: B13512272
M. Wt: 229.27 g/mol
InChI Key: GMWXKRFUQMLGJC-UHFFFAOYSA-N
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Description

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is characterized by the presence of an amino group, a phenoxy group, and a hydroxyl group attached to an ethan-1-ol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol typically involves the reaction of 2-phenoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is monitored using in-line analytical techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol is unique due to the presence of both an amino group and a phenoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol, and how do reaction conditions influence yield and stereochemistry?

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Aldol condensation : Starting with 2-phenoxybenzaldehyde and nitroethane under basic conditions to form a nitroalkene intermediate, followed by reduction to the amino alcohol .
  • Chiral resolution : Use of chiral catalysts (e.g., Jacobsen’s catalyst) to achieve enantiomeric purity, critical for biological activity studies .
    Key variables include solvent polarity (e.g., THF vs. ethanol), temperature control (0–5°C for nitro group reduction), and choice of reducing agents (e.g., NaBH₄ vs. LiAlH₄). Yields range from 40–75%, with impurities often arising from incomplete reduction or racemization .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the coupling constant (J) between the β-amino and α-hydroxyl protons (~3–5 Hz) indicates cis/trans isomerism .
  • HPLC-MS : Reversed-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while MS confirms molecular weight (MW: 259.3 g/mol) and detects degradation products .
  • X-ray crystallography : Resolves absolute configuration, particularly for resolving disputes in stereochemical assignments .

Q. How does the phenoxyphenyl substituent influence the compound’s physicochemical properties compared to other aryl groups?

The 2-phenoxyphenyl group enhances:

  • Lipophilicity : LogP ~2.1 (vs. 1.5 for phenyl analogs), improving membrane permeability in cellular assays .
  • Electronic effects : The ether oxygen donates electron density, stabilizing intermediates in nucleophilic reactions (e.g., SNAr) .
  • Steric hindrance : Bulkier than phenyl, reducing reactivity in crowded catalytic environments (e.g., Suzuki couplings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

  • Enantiomeric impurity : Biological assays using racemic mixtures may mask enantiomer-specific effects. For example, (S)-enantiomers show 10× higher affinity for serotonin receptors than (R)-forms in neuropharmacology studies .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. SH-SY5Y) or buffer pH (7.4 vs. 6.8) alter receptor binding kinetics. Standardize protocols using guidelines like OECD 455 for reproducibility .
  • Metabolic stability : Hepatic microsome assays (e.g., human vs. rat) reveal species-specific degradation rates, explaining divergent in vivo results .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with GPCRs (e.g., 5-HT₂A receptors). The hydroxyl group forms hydrogen bonds with Asp155, while the phenoxyphenyl moiety engages in π-π stacking with Phe339 .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions. Key metrics include RMSD (<2 Å) and free energy (ΔG) calculations via MM-PBSA .
  • QSAR models : Train models with Hammett σ values for substituents (e.g., electron-withdrawing groups enhance receptor affinity) .

Q. How do substituent modifications (e.g., halogenation) impact the compound’s reactivity and bioactivity?

Substituent Impact on Reactivity Biological Effect
4-Fluoro Increases electrophilicity (σₚ = +0.06)Enhances antimicrobial activity (MIC: 2 µg/mL vs. S. aureus)
3-Bromo Slows SNAr reactions (Steric + electronic effects)Reduces cytotoxicity (IC₅₀: >100 µM vs. HepG2)
2-Trifluoromethyl Stabilizes transition states in Pd-catalyzed couplingsImproves BBB penetration (Papp: 8 × 10⁻⁶ cm/s)

Q. What strategies mitigate racemization during scale-up synthesis?

  • Low-temperature protocols : Maintain reactions at –20°C to minimize base-catalyzed racemization .
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) for kinetic resolution of enantiomers (ee >98%) .
  • In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of chiral integrity .

Q. Methodological Considerations

Q. How to design experiments to elucidate the compound’s mechanism of action in neurological pathways?

  • Knockout models : CRISPR-Cas9-edited neuronal cells lacking specific receptors (e.g., 5-HT₂A) to isolate target effects .
  • Calcium imaging : Track intracellular Ca²⁺ flux in primary astrocytes exposed to 10 µM compound, linking activity to secondary messenger systems .
  • Metabolomics : LC-MS-based profiling of treated cells identifies perturbed pathways (e.g., tryptophan metabolism) .

Q. What are best practices for handling discrepancies in spectroscopic data across studies?

  • Cross-validate with authentic standards : Compare NMR shifts with synthesized reference materials .
  • Control solvent effects : Report solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in supplementary data .
  • Collaborative verification : Share raw data via platforms like Zenodo for peer validation .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-amino-2-(2-phenoxyphenyl)ethanol

InChI

InChI=1S/C14H15NO2/c15-13(10-16)12-8-4-5-9-14(12)17-11-6-2-1-3-7-11/h1-9,13,16H,10,15H2

InChI Key

GMWXKRFUQMLGJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(CO)N

Origin of Product

United States

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